molecular formula C14H19NO2 B12915804 Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate CAS No. 878139-91-4

Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate

Cat. No.: B12915804
CAS No.: 878139-91-4
M. Wt: 233.31 g/mol
InChI Key: FJUUNECMFNZACU-UHFFFAOYSA-N
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Description

Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate is an organic compound that belongs to the class of esters It features a pyrrolidine ring attached to a phenyl group, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetic acid.

    Reduction: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)ethanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(morpholin-4-ylmethyl)phenyl)acetate
  • Methyl 2-(4-(piperidin-1-ylmethyl)phenyl)acetate
  • Methyl 2-(4-(azepan-1-ylmethyl)phenyl)acetate

Uniqueness

Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate, a compound featuring a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

1. Anticancer Activity

This compound has been investigated for its anticancer properties. In a study involving various nitrogen-containing heterocycles, it was found that compounds with similar structures exhibited significant antiproliferative activity against cervical cancer cell lines (HeLa and SiHa) with IC50 values indicating potent effects . The presence of the pyrrolidine ring enhances the compound's interaction with cancer cell receptors, facilitating apoptosis and inhibiting cell proliferation.

2. Acetylcholinesterase Inhibition

The compound is also noted for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. Research indicates that derivatives with a similar structure show promising binding interactions with key residues in the AChE active site, suggesting that this compound may offer therapeutic benefits in neurodegenerative conditions .

3. Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds derived from similar scaffolds have demonstrated the ability to inhibit pro-inflammatory mediators such as COX-2 and iNOS, indicating a potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications of the methyl ester and pyrrolidine groups affect biological activity. For instance:

Modification TypeEffect on Activity
Substitution on the phenyl ringEnhanced binding affinity to target proteins
Variation of nitrogen-containing groupsAltered pharmacokinetics and bioavailability
Ester vs. amide functional groupsDifferences in potency against specific cancer types

These findings underscore the importance of molecular structure in determining the biological efficacy of this compound.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of chalcone derivatives related to this compound, revealing significant antiproliferative effects against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting it could be a viable candidate for further development .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of similar compounds, demonstrating that they effectively inhibited AChE activity in vitro. The results indicated that these compounds could potentially slow down cognitive decline associated with Alzheimer's disease .

Properties

CAS No.

878139-91-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-[4-(pyrrolidin-1-ylmethyl)phenyl]acetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7H,2-3,8-11H2,1H3

InChI Key

FJUUNECMFNZACU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CN2CCCC2

Origin of Product

United States

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